molecular formula C17H17N3O2 B15247057 N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide CAS No. 919107-42-9

N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide

Cat. No.: B15247057
CAS No.: 919107-42-9
M. Wt: 295.34 g/mol
InChI Key: XSQJBUMSBBLQJW-UHFFFAOYSA-N
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Description

N-Benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a substituted indazole derivative characterized by a methoxy group at position 3, a methyl group at position 2, and a benzyl carboxamide moiety at position 6 of the indazole core. This compound is of interest in medicinal chemistry due to the indazole scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and anticancer agents .

Properties

CAS No.

919107-42-9

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-benzyl-3-methoxy-2-methylindazole-6-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-20-17(22-2)14-9-8-13(10-15(14)19-20)16(21)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,21)

InChI Key

XSQJBUMSBBLQJW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functional group modifications. One common method involves the cyclization of o-aminobenzyl ketones with hydrazine derivatives under acidic conditions . The reaction conditions often include the use of catalysts such as copper acetate or palladium, and solvents like dimethyl sulfoxide (DMSO) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation and pain . Additionally, it may interfere with cellular signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-methyl, 3-methoxy, 6-benzylcarboxamide C₁₈H₁₇N₃O₂ 307.35 Compact structure; benzyl group enhances lipophilicity
N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide 2-propyl, 3-methoxy, 6-benzylcarboxamide C₁₉H₂₁N₃O₂ 335.39 Propyl group increases steric bulk; may alter metabolic stability
2-Butyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide 2-butyl, 3-methoxy, 6-furanylmethylcarboxamide C₁₉H₂₁N₃O₃ 351.39 Furyl substituent introduces polarity; butyl chain enhances hydrophobicity
6-Methoxy-2-methyl-2H-indazole-3-carboxylic acid 2-methyl, 3-carboxylic acid, 6-methoxy C₁₀H₁₀N₂O₃ 206.20 Acidic functionality enables salt formation; lacks carboxamide group

Key Observations :

  • Substituent Effects: The methyl group at position 2 in the target compound balances steric hindrance and metabolic stability.
  • Carboxamide Modifications: The benzyl group in the target compound contrasts with the furanylmethyl group in .
  • Functional Group Diversity : The carboxylic acid derivative lacks the carboxamide but offers ionizable groups, suggesting divergent applications (e.g., metal chelation or prodrug design).

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